molecular formula C12H16N2O2 B13549211 4-Amino-1-benzylpyrrolidine-3-carboxylic acid

4-Amino-1-benzylpyrrolidine-3-carboxylic acid

Cat. No.: B13549211
M. Wt: 220.27 g/mol
InChI Key: KVLDMWDFGYIIAB-UHFFFAOYSA-N
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Description

4-Amino-1-benzylpyrrolidine-3-carboxylic acid is a pyrrolidine derivative featuring a benzyl group at the 1-position, an amino group at the 4-position, and a carboxylic acid moiety at the 3-position. Its dihydrochloride form (CAS data in ) has a molecular formula of C₈H₁₄ClNO₂ and a molecular weight of 191.66 g/mol . This compound is structurally characterized by its bicyclic framework, which combines rigidity from the pyrrolidine ring with functional versatility from the amino and carboxylic acid groups. Such features make it a valuable building block in medicinal chemistry, particularly for designing enzyme inhibitors or receptor modulators.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

4-amino-1-benzylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H16N2O2/c13-11-8-14(7-10(11)12(15)16)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8,13H2,(H,15,16)

InChI Key

KVLDMWDFGYIIAB-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis via Cyanide Addition and Hydrolysis (Classical Route)

One well-documented approach starts from 1-benzylpyrrolidin-3-one, which undergoes cyanide addition followed by hydrolysis to yield this compound.

Procedure:

  • Step 1: 1-Benzylpyrrolidin-3-one is reacted with potassium cyanide and ammonium carbonate in 50% ethanol under reflux for 3 hours to form 3-amino-1-benzylpyrrolidine-3-carbonitrile.

  • Step 2: The nitrile intermediate is hydrolyzed by refluxing with barium hydroxide in water under an inert nitrogen atmosphere for 36 hours.

  • Step 3: After cooling, the pH is adjusted with sulfuric acid, followed by triethylamine addition to induce crystallization of the target compound.

Yield: Approximately 83.8% isolated yield of this compound as a brown powdery solid.

Reaction Conditions Summary:

Step Reagents/Conditions Temperature Time Atmosphere Yield (%)
1 1-Benzylpyrrolidin-3-one, KCN, (NH4)2CO3, 50% EtOH Reflux (~78°C) 3 h - 80.4
2 Barium hydroxide, water Reflux (~100°C) 36 h N2 -
3 Acid/base adjustments (H2SO4, Et3N) Room temperature Crystallization - 83.8

This method is straightforward and uses relatively common reagents, but requires long hydrolysis times and careful pH control for product isolation.

Enantioselective Hydrogenation Route

A more advanced and enantioselective method involves catalytic hydrogenation of precursor compounds to obtain optically pure this compound derivatives.

Key Features:

  • Use of chiral catalysts to achieve high enantiomeric excess (>99.9% ee).

  • Moderate reaction conditions (ambient temperature and pressure).

  • Extraction and precipitation at isoelectric point to isolate pure product without further purification.

Example:

  • Starting from 1-benzyl-4-halogen-aryl-pyrrolidine-3-carboxylic acids, enantioselective hydrogenation is performed.

  • After reaction, the mixture is basified and extracted with organic solvents.

  • The product is precipitated from aqueous phase by adjusting pH to the isoelectric point.

Yield and Purity:

  • Yields >99% with enantiomeric purity >99.9%.

  • The process is scalable and economical, reducing the need for chromatographic purification.

Reaction Conditions Summary:

Parameter Details
Catalyst Chiral hydrogenation catalyst
Temperature Room temperature
Pressure Moderate hydrogen pressure
Work-up Alkaline extraction, pH adjustment
Product Purity >99% purity, >99.9% ee

This method is particularly useful for pharmaceutical applications requiring high stereochemical purity.

Aziridinium Ion Intermediate Route

An efficient four-step synthesis utilizes aziridinium ion intermediates starting from (R)-styrene oxide and 3-(benzylamino)propionitrile.

Highlights:

  • Stereospecific and regioselective chlorination of in situ generated aziridinium ion.

  • Nitrile anion cyclization to form the pyrrolidine ring.

  • No purification of intermediates until final isolation.

  • Overall yield of 84% from (R)-styrene oxide.

  • Demonstrated at pilot scale (17 kg output).

Process Summary:

Step Transformation Yield (%)
(R)-Styrene oxide to aziridinium intermediate Chlorination and cyclization High (not specified)
Intermediate to final product Work-up and isolation 84% overall

This method is robust, reproducible, and avoids chromatography, making it attractive for scale-up.

Comparative Analysis of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Enantiomeric Purity Scalability Notes
Cyanide addition + hydrolysis 1-Benzylpyrrolidin-3-one KCN, (NH4)2CO3, Ba(OH)2, reflux 83.8 Not specified Moderate Longer reaction times
Enantioselective hydrogenation 1-Benzyl-4-halogen-aryl-pyrrolidine-3-carboxylic acid Chiral catalyst, H2, mild conditions >99 >99.9% ee High High purity, economical
Aziridinium ion intermediate (R)-Styrene oxide, 3-(benzylamino)propionitrile Chlorination, cyclization 84 (overall) High (stereospecific) High Pilot scale demonstrated

Detailed Research Outcomes and Notes

  • The enantioselective hydrogenation method provides the highest stereochemical purity, critical for pharmaceutical applications targeting central nervous system disorders.

  • The cyanide addition/hydrolysis route is classical and accessible but involves longer reaction times and less stereochemical control.

  • The aziridinium ion route offers a practical and efficient synthesis with a streamlined process and high overall yield, suitable for industrial scale-up.

  • Optimization of reaction parameters such as temperature, pH, and catalyst loading significantly impacts yield and purity.

  • Avoidance of chromatographic purification in the latter two methods enhances scalability and reduces production costs.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-benzylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

While the specific compound "4-Amino-1-benzylpyrrolidine-3-carboxylic acid" is not directly discussed in the provided search results, the search results do provide information on related compounds and their applications, which can give insight into the potential applications of "this compound".

Potential Applications Based on Related Compounds

  • Treatment of Neurological Disorders Branched alkyl pyrrolidines are useful in treating epilepsy, faintness attacks, hypokinesia, cranial traumas, and improving cerebral functions . These compounds are also useful in geriatric patients .
  • Neurodegenerative Disorders These compounds can be used as therapeutic agents for neurodegenerative disorders like Alzheimer's disease, Huntington's disease, Parkinson's disease, and Amyotrophic Lateral Sclerosis, as well as acute brain injuries such as stroke, head trauma, and asphyxia .
  • Pain, Anxiety, and Convulsions Compounds of the invention are expected to exhibit pharmacologic properties comparable to gabapentin, such as agents for convulsions, anxiety, and pain .
  • Arginase Inhibitors N-Substituted 3-Amino-4-(3-boronopropyl)pyrrolidine-3-carboxylic Acids have been discovered as highly potent arginase inhibitors .

Synthesis of Pyrrolidine-3-carboxylic Acid Derivatives

  • Asymmetric synthesis of cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid has been achieved . An efficient asymmetric synthesis of cis-(3R,4R)- and trans-(3R,4S)-4-aminopyrrolidine carboxylic acids is delineated .
  • A stereoselective cyclization strategy for the preparation of γ-lactams and their use in the synthesis of α-methyl-β-proline has been described . Asymmetric halo-Mannich-type reaction provides access to pyrrolidines and beta-proline derivatives .

Additional Applications

  • Inhibitors of Influenza Virus Neuraminidase: Novel α- and β-amino acids, including a pyrrolidine, have been discovered as neuraminidase inhibitors .
    It is important to note that while these search results provide information on related compounds, further research may be necessary to determine the specific applications of "this compound."

Mechanism of Action

The mechanism of action of 4-Amino-1-benzylpyrrolidine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and carboxylic acid groups can form hydrogen bonds or ionic interactions with target molecules, while the benzyl group can participate in hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine-3-Carboxylic Acid Derivatives

(a) (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic Acid ()
  • Molecular Formula : C₂₂H₂₂F₃N₃O₅
  • Molecular Weight : 466.43 g/mol
  • FTIR data (1675 cm⁻¹) confirms the presence of a carbonyl group, critical for hydrogen bonding .
  • Applications : Likely used in protease or kinase inhibition due to its urea moiety.
(b) 1-(4-Fluorophenyl)-5-oxo-pyrrolidine-3-carboxylic Acid ()
  • Molecular Formula : C₁₉H₁₇FN₂O₄
  • Molecular Weight : 356.36 g/mol
  • Key Features :
    • A fluorophenyl group increases metabolic stability compared to the benzyl group in the parent compound.
    • The 5-oxo group introduces an additional hydrogen-bond acceptor .
  • Applications: Potential use in anti-inflammatory or anticancer agents.
(c) 4-Amino-1-benzylpyrrolidine-3-carboxylic Acid Dihydrochloride
  • Molecular Formula: C₈H₁₄ClNO₂
  • Molecular Weight : 191.66 g/mol
  • Key Features: The benzyl group provides steric bulk for receptor selectivity. Protonation of the amino group in the dihydrochloride form enhances solubility .

Table 1: Structural and Functional Comparison of Pyrrolidine Derivatives

Compound Molecular Weight Key Functional Groups Potential Applications
This compound dihydrochloride 191.66 Amino, carboxylic acid Enzyme inhibitors
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-... 466.43 Urea, trifluoromethyl Protease/kinase inhibitors
1-(4-Fluorophenyl)-5-oxo-pyrrolidine-3-carboxylic acid 356.36 Fluorophenyl, 5-oxo Anti-inflammatory agents

β-Amino Acid Derivatives

(a) 3-(Pyridin-4-yl)acrylic Acid ()
  • Molecular Formula: C₈H₇NO₂
  • Key Features: Acts as a precursor for β-amino acids with pyridinyl groups. The α,β-unsaturated system enables conjugation-based interactions .
  • Applications: Used in synthesizing bioactive β-amino acids for neurological targets.
(b) 1-Aminocyclobutane[11C]carboxylic Acid (ACBC) ()
  • Molecular Formula: C₅H₁₀NO₂ (non-radioactive form)
  • Key Features :
    • Cyclobutane ring imposes conformational constraints.
    • Radiolabeled with ¹¹C for positron emission tomography (PET) imaging.
  • Applications : Tumor-seeking agent due to preferential uptake in malignancies .

Table 2: Pharmacological Comparison with β-Amino Acids

Compound Structural Backbone Key Feature Application
This compound Pyrrolidine Benzyl group Medicinal chemistry scaffolds
ACBC Cyclobutane Radiolabeled amino acid PET imaging of tumors
3-(Pyridin-4-yl)acrylic acid Pyridine-acrylic acid α,β-unsaturated system β-amino acid synthesis

Biological Activity

4-Amino-1-benzylpyrrolidine-3-carboxylic acid (ABPCA) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological properties of ABPCA, including its synthesis, pharmacological effects, and mechanisms of action.

ABPCA is a pyrrolidine derivative characterized by an amino group and a benzyl substituent. The compound's structure can be represented as follows:

C12H16N2O2\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}_2

The synthesis of ABPCA typically involves multi-step reactions, often starting from commercially available precursors. The synthetic routes may include the formation of the pyrrolidine ring followed by functionalization at the 1 and 3 positions through various chemical reactions, such as amination and carboxylation.

Antimicrobial Activity

Recent studies have shown that ABPCA exhibits significant antimicrobial activity against various bacterial strains. For instance, a study evaluated its efficacy against both Gram-positive and Gram-negative bacteria using the agar-well diffusion method. The results indicated that ABPCA had a zone of inhibition comparable to conventional antibiotics, suggesting its potential as an antimicrobial agent .

Bacterial Strain Zone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14

Anticancer Properties

ABPCA has also been investigated for its anticancer properties. In vitro studies demonstrated that ABPCA induces apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways. The compound was found to inhibit cell proliferation significantly in cancer models, suggesting its role as a candidate for cancer therapy .

The biological activity of ABPCA is believed to stem from its ability to interact with various biological targets:

  • Inhibition of Enzymes : ABPCA may act as an inhibitor for enzymes involved in key metabolic pathways, which could explain its anticancer effects.
  • Membrane Disruption : Its amphipathic nature allows it to disrupt bacterial membranes, leading to cell lysis and death.
  • Apoptotic Pathways : The induction of apoptosis in cancer cells suggests that ABPCA may activate caspases or other proteins involved in programmed cell death.

Case Studies

A notable case study involved testing ABPCA against multidrug-resistant bacterial strains. The compound demonstrated effectiveness where traditional antibiotics failed, highlighting its potential utility in treating resistant infections .

Q & A

Q. What are the key synthetic routes for 4-amino-1-benzylpyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield and purity?

The synthesis typically involves benzylation of pyrrolidine derivatives followed by amino and carboxylic acid functionalization. For example, a common method starts with N-benzyl-pyrrolidine-3-carboxylic acid, where the amino group is introduced via reductive amination or nucleophilic substitution under basic conditions . Reaction optimization (e.g., solvent choice, temperature, and catalyst) is critical: polar aprotic solvents like DMF enhance nucleophilicity, while lower temperatures (0–5°C) minimize side reactions like over-alkylation. Yields range from 60–85%, with purity >95% achievable via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms regiochemistry and stereochemistry. Key signals include δ ~3.8–4.2 ppm (pyrrolidine CH₂ adjacent to N-benzyl) and δ ~2.5–3.0 ppm (carboxylic acid proton exchange in D₂O) .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 249.1) validates molecular weight. HRMS is essential for distinguishing isomers .
  • HPLC : Reverse-phase C18 columns (acetonitrile/0.1% TFA) assess purity, with retention times ~8–10 minutes .

Q. How can researchers ensure the compound’s stability during storage and handling?

Store at −20°C under inert gas (Ar/N₂) to prevent oxidation of the amino group. Lyophilization enhances long-term stability. Avoid aqueous solutions at neutral/basic pH, as the carboxylic acid group may decarboxylate over time .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and optimize synthesis pathways for derivatives of this compound?

Density Functional Theory (DFT) calculates transition-state energies to identify rate-limiting steps. For example, benzylation at the pyrrolidine nitrogen is favored due to lower activation energy (~25 kcal/mol) compared to alternative sites. Solvent effects (e.g., DMF vs. THF) are modeled using COSMO-RS, guiding solvent selection for regioselective reactions .

Q. What strategies resolve contradictory biological activity data in structure-activity relationship (SAR) studies?

Contradictions often arise from off-target interactions or assay variability. To mitigate:

  • Orthogonal assays : Combine enzymatic inhibition (e.g., kinase assays) with cellular viability tests.
  • Proteomics profiling : Identify unintended targets via affinity chromatography or thermal shift assays.
  • Chirality validation : Enantiomers may exhibit divergent activities; use chiral HPLC (Chiralpak IA column) to confirm stereochemical integrity .

Q. How does the compound’s chirality impact its pharmacological profile?

The 3-carboxylic acid group and 4-amino substituent create two chiral centers. (3R,4S) configurations show higher affinity for GABA receptors (IC₅₀ = 12 nM) compared to (3S,4R) (IC₅₀ = 220 nM), as demonstrated by electrophysiology and molecular docking .

Q. What solvent systems maximize efficiency in catalytic asymmetric synthesis of this compound?

Biphasic systems (toluene/water) with phase-transfer catalysts (e.g., quaternary ammonium salts) improve enantiomeric excess (ee >90%). For enzymatic resolution, immobilized lipases (e.g., CAL-B) in tert-butyl methyl ether achieve ee >98% .

Q. How do researchers address discrepancies in spectroscopic data across studies?

Discrepancies in NMR chemical shifts may arise from pH, solvent, or tautomerism. Standardize conditions:

  • Record spectra in deuterated DMSO-d₆ or CDCl₃.
  • Use internal standards (TMS or DSS).
  • Compare with calculated shifts (e.g., ACD/Labs or ChemDraw NMR predictors) .

Methodological Guidelines Table

Research AspectRecommended MethodKey ParametersReferences
Synthesis Reductive aminationNaBH₃CN, pH 7–8, 25°C
Purification Reverse-phase HPLCC18 column, 0.1% TFA, 1 mL/min
Chirality Analysis Chiral HPLCChiralpak IA, hexane/IPA 85:15
Stability Testing Accelerated degradation40°C/75% RH, 14 days

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